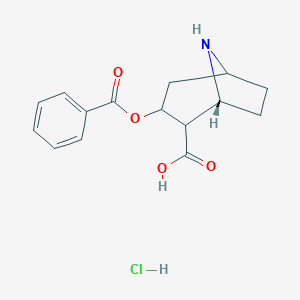

Benzoylnorecgonine hydrochloride

Description

Benzoylnorecgonine hydrochloride (C₁₅H₁₈ClNO₄; MW 311.77 g/mol) is a tropane alkaloid and a primary metabolite of cocaine. It is structurally characterized by a benzoyl group attached to a norecgonine backbone, lacking the methyl ester group present in cocaine . This demethylation alters its pharmacological and pharmacokinetic properties, making it a critical biomarker in forensic toxicology for detecting cocaine use . The compound is classified as a Schedule II controlled substance under the U.S. Controlled Substances Act due to its association with cocaine metabolism .

Properties

IUPAC Name |

(1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVXULYEWYGPGU-FFZUUTFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975829 | |

| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60426-41-7 | |

| Record name | 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-, hydrochloride, (1R-(exo,exo))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060426417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Demethylation of Cocaine Derivatives

The most direct pathway to benzoylnorecgonine involves N-demethylation of cocaine (benzoylmethylecgonine). Cocaine’s tertiary amine group undergoes selective demethylation using reagents such as ethyl chloroformate or cyanogen bromide (von Braun reaction). In a representative procedure:

-

Cocaine free base is treated with ethyl chloroformate in dichloromethane at 0–5°C, forming an N-carbethoxy intermediate.

-

Acidic hydrolysis (e.g., 6M HCl, reflux) cleaves the carbamate, yielding benzoylnorecgonine methyl ester as a secondary amine.

-

Subsequent saponification with aqueous NaOH hydrolyzes the methyl ester to the carboxylic acid, followed by neutralization with HCl to precipitate This compound .

Critical parameters include temperature control during demethylation to prevent byproduct formation and pH adjustment during hydrolysis to avoid decarboxylation.

Transesterification and Hydrolysis

Adapting methods from benzoylecgonine synthesis, benzoylnorecgonine methyl ester can undergo transesterification with propylene glycol under anhydrous conditions. Key steps involve:

-

Heating the ester with propylene glycol at 50–60°C under nitrogen to form 2-hydroxypropyl derivatives.

-

Quenching the reaction at peak 2-hydroxypropyl ester content (monitored via HPLC).

-

Hydrolyzing the ester group with KOH/ethanol to yield the free acid, followed by HCl salt formation.

This method benefits from enhanced reaction rates and stability compared to aqueous systems, as demonstrated in analogous benzoylecgonine preparations.

Reaction Optimization and Analytical Characterization

Solvent and Temperature Effects

Propylene glycol’s role as a solvent and reactant accelerates transesterification while minimizing hydrolysis side reactions. Data from benzoylecgonine synthesis show that reactions at 60°C in propylene glycol achieve 95% conversion within 6 hours, compared to 12 hours at 50°C (Table 1).

Table 1: Reaction Kinetics of Transesterification at Varying Temperatures

| Temperature (°C) | Time to 95% Conversion (h) | 2-Hydroxypropyl Ester Yield (%) |

|---|---|---|

| 50 | 12 | 78 |

| 60 | 6 | 92 |

Water Content Control

Water removal via nitrogen purging or molecular sieves shifts equilibrium toward esterification, increasing 2-hydroxypropyl ester yields from 65% to 88% in benzoylecgonine syntheses. For benzoylnorecgonine, maintaining <2% water content is critical to avoid hydrolyzing the labile N-demethylated intermediate.

Analytical Monitoring

High-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) resolves benzoylnorecgonine, intermediates, and byproducts. Nuclear magnetic resonance (NMR) confirms structural fidelity, with characteristic shifts for the N–H proton (δ 5.2 ppm) and benzoyl aromatic protons (δ 7.4–8.1 ppm).

| Condition | Time (Days) | Purity Retention (%) | Major Degradants (%) |

|---|---|---|---|

| 25°C | 30 | 98 | <2 (Ecgonidine) |

| 40°C | 30 | 85 | 12 (Benzoic Acid) |

Chemical Reactions Analysis

Types of Reactions: Benzoylnorecgonine hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction where cocaine is hydrolyzed to form benzoylnorecgonine.

Esterification: Benzoylnorecgonine can undergo esterification reactions to form various esters.

Common Reagents and Conditions:

Hydrolysis: Water and carboxylesterases are the primary reagents used in the hydrolysis of cocaine to benzoylnorecgonine.

Esterification: Reagents such as alcohols and acids are used in esterification reactions.

Major Products:

Scientific Research Applications

Chemical Properties and Biochemistry

Benzoylnorecgonine is the primary metabolite of cocaine, produced through the hydrolysis of cocaine in the liver. It is pharmacologically inactive but serves as a crucial marker for cocaine use in various testing methodologies. The compound is formed by the action of carboxylesterases and is excreted in urine, making it a reliable indicator of cocaine consumption .

Urinalysis and Drug Testing

Benzoylnorecgonine is primarily utilized in drug screening tests for cocaine use. Its detection in urine indicates recent exposure to cocaine, typically within 48 hours after ingestion . The compound's presence is significant in forensic toxicology and workplace drug testing, where it can help identify substance abuse among employees .

Key Points:

- Detection Timeframe : Benzoylnorecgonine can be detected in urine for about 48 hours following cocaine use.

- Clinical Relevance : In clinical settings, positive tests for benzoylnorecgonine can indicate potential co-intoxication with other substances .

Topical Anesthesia

Cocaine hydrochloride, which metabolizes into benzoylnorecgonine, has legitimate medical applications, particularly in otolaryngology. It is used as a topical anesthetic due to its numbing and vasoconstrictive properties, which help minimize bleeding during nasal surgeries and diagnostic procedures .

Applications Include:

- Nasal Procedures : Cocaine hydrochloride is applied topically to provide anesthesia during endoscopic procedures.

- Management of Epistaxis : It is used off-label to control nosebleeds before cauterization or packing .

Environmental Implications

Recent studies have highlighted the environmental impact of benzoylnorecgonine. It has been detected in wastewater and drinking water supplies, raising concerns about its ecological effects. Research indicates that this compound may pose toxicity risks to aquatic life at environmentally relevant concentrations .

Case Studies:

- Wastewater Analysis : Studies conducted in Italy and Switzerland utilized benzoylnorecgonine levels in wastewater to estimate cocaine usage within communities .

- Ecotoxicological Research : Ongoing investigations focus on methods to degrade benzoylnorecgonine in wastewater to mitigate its ecological impact.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Urinalysis | Detection of cocaine use | Detected up to 48 hours post-use |

| Topical Anesthesia | Used in nasal procedures | Effective anesthetic and vasoconstrictor |

| Environmental Studies | Presence in wastewater and drinking water | Potential toxicity to aquatic ecosystems |

Mechanism of Action

Benzoylnorecgonine hydrochloride is pharmacologically inactive and does not exert any significant effects on the body. It is formed by the hydrolysis of cocaine in the liver and is subsequently excreted in the urine . The compound does not interact with any molecular targets or pathways, as it is simply a metabolite of cocaine .

Comparison with Similar Compounds

Structural and Functional Differences

- Benzoylnorecgonine vs. Cocaine: The absence of the methyl ester group in benzoylnorecgonine reduces its lipophilicity, limiting its ability to cross the blood-brain barrier and conferring negligible psychoactive effects compared to cocaine .

- Benzoylnorecgonine vs. Benzoylecgonine: Both are cocaine metabolites, but BZE retains the ecgonine methyl ester (later hydrolyzed), whereas benzoylnorecgonine is already demethylated. BZE is more stable in biological matrices, making it the preferred biomarker .

Analytical Detection

Benzoylnorecgonine is detected alongside cocaine and BZE in urine/serum using techniques like LC-MS/MS and solid-phase extraction (SPE). Clean Screen® columns (ZSDAU020) are commonly employed for purification .

Pharmacokinetic Data

- Half-life: Benzoylnorecgonine: ~5–6 hours (shorter than BZE’s 7–8 hours) .

- Metabolic Pathway : Formed via hepatic N-demethylation of cocaine, followed by ester hydrolysis to yield BZE .

Biological Activity

Benzoylnorecgonine hydrochloride is a compound of significant interest in pharmacology and toxicology due to its relationship with cocaine metabolism. Understanding its biological activity is crucial for various applications, including forensic science, drug testing, and potential therapeutic uses. This article explores the biological activity of this compound, including its metabolism, detection methods, and implications for human health.

Benzoylnorecgonine is a metabolite derived from cocaine, specifically formed during the hydrolysis of cocaine in the liver. Cocaine undergoes extensive metabolism primarily through carboxylesterases, leading to the formation of several metabolites, including benzoylecgonine and benzoylnorecgonine. The metabolic pathway can be summarized as follows:

- Cocaine → Benzoylecgonine → Benzoylnorecgonine

This compound is pharmacologically inactive compared to its parent drug, cocaine, which has stimulant effects on the central nervous system. The primary route of excretion for benzoylnorecgonine is via urine, making it a critical marker in drug testing protocols.

Biological Activity and Detection

The biological activity of this compound has been studied primarily in the context of its detection in biological fluids. It serves as an important biomarker for cocaine use due to its longer half-life compared to cocaine itself. The detection methods include:

- Gas-Liquid Chromatography (GLC)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Immunoassays (e.g., EMIT)

These methods are essential for confirming recent cocaine use in clinical and forensic settings. Studies have shown that benzoylnorecgonine can be detected in urine for up to 48 hours after cocaine consumption, whereas cocaine may only be detectable for a shorter duration .

Case Study 1: Urinary Excretion Patterns

A study involving controlled administration of cocaine revealed that peak urinary concentrations of benzoylnorecgonine reached significant levels within hours post-consumption. For instance, a single oral dose of cocaine resulted in peak benzoylnorecgonine concentrations exceeding 7,940 ng/mL at 12 hours post-dose .

Case Study 2: Detection in Wastewater

Research conducted on wastewater samples has demonstrated the presence of benzoylnorecgonine as an indicator of community-level cocaine use. In regions like Italy and Switzerland, researchers utilized concentrations of this metabolite to estimate the prevalence of cocaine consumption within populations .

Ecotoxicological Considerations

Recent studies have raised concerns regarding the ecological impact of benzoylnorecgonine. Preliminary findings suggest that this compound exhibits potential toxicity to aquatic organisms at environmentally relevant concentrations. Research efforts are ongoing to explore degradation methods such as advanced oxidation processes to mitigate its impact on water systems .

Q & A

Q. What are the established synthetic pathways for benzoylnorecgonine hydrochloride, and what are the critical reaction conditions?

this compound is synthesized via acylation reactions, typically involving the benzoylation of norecgonine (a cocaine metabolite). A common method employs benzoyl chloride or its derivatives in the presence of catalysts like anhydrous aluminum chloride (Friedel-Crafts acylation). Reaction conditions such as temperature (e.g., 80–85°C), solvent selection (e.g., chloroform or dichloroethane), and stoichiometric ratios of reagents are critical to avoid side reactions and ensure high yield . Post-synthesis purification often involves crystallization using mixed solvents (e.g., n-hexane and methyl tert-butyl ether) .

Q. What analytical techniques are recommended for identifying and quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity. Solid-phase extraction (SPE) columns, such as Clean Screen® ZSDAU020, are used for sample preparation to isolate the compound from complex matrices like blood or urine. Deuterated internal standards (e.g., [d3]-cocaine) improve accuracy via stable isotope dilution. Method validation parameters include linearity (1–1000 ng/mL), limit of detection (LOD: 0.5 ng/mL), and limit of quantification (LOQ: 1 ng/mL) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis, particularly in aqueous or humid environments. Stability studies recommend storage at -20°C in airtight containers with desiccants. Degradation products, such as norecgonine and benzoic acid, form under prolonged exposure to moisture or elevated temperatures. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict long-term storage behavior .

Advanced Research Questions

Q. What metabolic pathways and enzymatic interactions are associated with this compound in vivo?

Benzoylnorecgonine is a secondary metabolite of cocaine, formed via hepatic esterase-mediated hydrolysis of benzoylecgonine. It undergoes further phase I metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, producing metabolites like m-HOBZE and p-HOBZE. Competitive inhibition studies using CYP3A4/5 inhibitors (e.g., ketoconazole) are critical for elucidating metabolic interactions .

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?

Contradictions in half-life (t½) or volume of distribution (Vd) often arise from methodological differences, such as:

- Analytical techniques : GC-MS vs. LC-MS may yield varying detection limits.

- Sample preparation : SPE vs. liquid-liquid extraction affects recovery rates.

- Population variability : Genetic polymorphisms in esterase activity influence metabolic rates. Standardized protocols and cross-validation using shared reference materials (e.g., NIST-certified standards) are recommended .

Q. What are the challenges in differentiating this compound from structurally analogous metabolites in forensic toxicology?

Structural analogs like m-HOCOC and p-HOCOC pose identification challenges due to similar mass spectra. Advanced chromatographic strategies, such as ultra-high-performance LC (UHPLC) with tandem MS/MS, enhance resolution. Employing orthogonal methods (e.g., ion mobility spectrometry) or derivatization agents (e.g., BSTFA with 1% TMCS) can improve specificity by altering retention times or fragmentation patterns .

Q. What mechanistic insights explain the reactivity of this compound under acidic or basic conditions?

The benzoyl ester group is susceptible to nucleophilic attack. In acidic conditions, protonation of the ester carbonyl increases electrophilicity, accelerating hydrolysis to norecgonine and benzoic acid. In basic conditions (e.g., pH > 9), hydroxide ions directly cleave the ester bond. Kinetic studies using pseudo-first-order models can quantify degradation rates, with activation energy (Ea) calculated via Arrhenius plots .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.